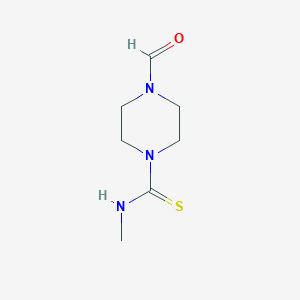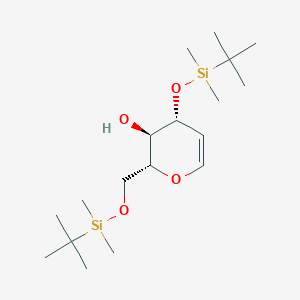
3,6-Di-O-tert-butyldimethylsilyl-D-glucal
Descripción general
Descripción
3,6-Di-O-tert-butyldimethylsilyl-D-glucal is a compound with the empirical formula C18H38O4Si2 and a molecular weight of 374.66 . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It plays a crucial role as a reagent in the synthesis and modification of drugs targeting various diseases .
Synthesis Analysis
This compound is extensively used in the biomedical industry. Its application ranges from drug design and development to pharmacological research . It is a valuable compound used in the synthesis of oligosaccharides .Molecular Structure Analysis
The molecular structure of 3,6-Di-O-tert-butyldimethylsilyl-D-glucal is represented by the SMILES stringCC(C)(C)Si(C)OC[C@H]1OC=CC@@H(C)C(C)(C)C)[C@@H]1O . Physical And Chemical Properties Analysis
This compound has an assay of 97% optical activity [α]20/D −44°, c = 0.9 in chloroform. Its melting point is 43-45 °C (lit.) .Aplicaciones Científicas De Investigación
Stereoselective Synthesis : It is used in the stereoselective double alkylation of acetoacetate ester α-carbon to synthesize enantiopure compounds, specifically in the synthesis of cycloalkenones bearing an asymmetric quaternary carbon (Kozawa et al., 2007).
Mechanistic Insight in Allylic Oxidation : The reaction of a related compound, 3,4-bis(O-tert-butyldimethylsilyl)-6-O-tosyl-D-glucal, with the Koser reagent, aids in understanding the mechanism of iodine-promoted allylic oxidation (Kirschning, 1995).
Structural Analysis in Organic Chemistry : Its X-ray structure, as in the case of 3,4,6-tri-O-tert-butyldimethylsilyl-1-S-phenyl-1-thio-α-D-glucopyranoside, suggests a new class of glucal epoxide-thiophenol adducts, providing valuable structural information (Walford et al., 1997).
Nucleoside Synthesis : It is employed in the stereoselective synthesis of the beta-anomer of 4'-thionucleosides based on electrophilic glycosidation to 4-thiofuranoid glycals (Haraguchi et al., 2002).
Glycoconjugate Synthesis : Direct 3,6-di-O-protection of D-glucal and D-galactal can lead to valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for glycoconjugate synthesis (Kinzy & Schmidt, 1987).
Glycosylation Reactions : The synthesis of 3,6-tethered glycosyl donors is used for studying their reactivity, selectivity, and reactivity in various glycosylation reactions (Heuckendorff et al., 2013).
Beta-Selective Glycosidation : Highly beta-selective glycosidation, achieving an alpha/beta ratio of 2/98, can be accomplished using 3,6-Di-O-tert-butyldimethylsilyl-D-glucal as an activator and 2,6-lutidine as an additive (Okada et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOCCACFOBDEV-OAGGEKHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557007 | |
| Record name | 1,5-Anhydro-3,6-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-arabino-hex-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-O-tert-butyldimethylsilyl-D-glucal | |
CAS RN |
111830-53-6 | |
| Record name | 1,5-Anhydro-3,6-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-arabino-hex-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



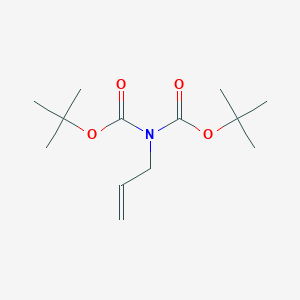
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
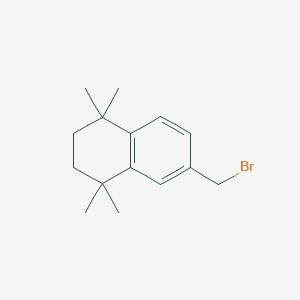
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
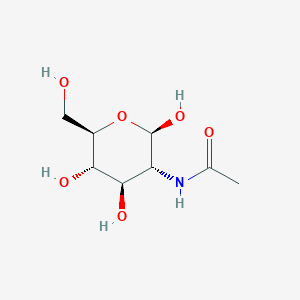
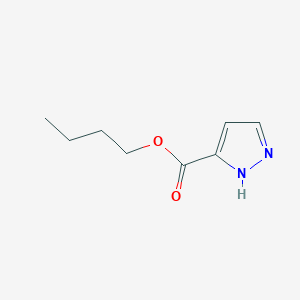
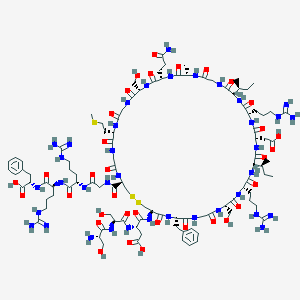
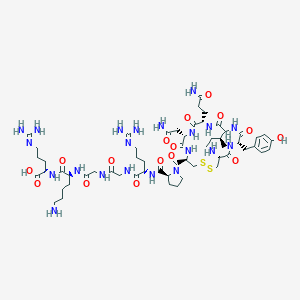
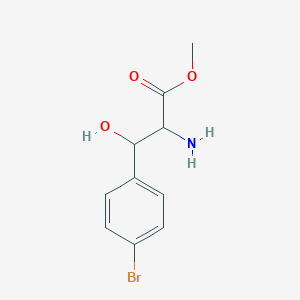
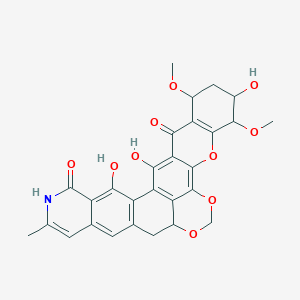
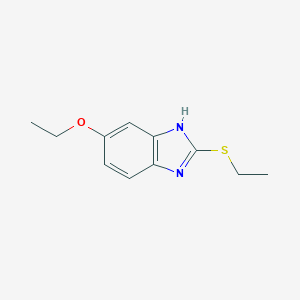
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)
